molecular formula C9H19Br B15260397 1-Bromo-3-ethyl-2,2-dimethylpentane

1-Bromo-3-ethyl-2,2-dimethylpentane

Cat. No.: B15260397
M. Wt: 207.15 g/mol
InChI Key: OKHKNFXNVVYZKO-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyl-2,2-dimethylpentane is an organic compound classified as an alkyl halide. It is characterized by a bromine atom attached to a carbon chain that includes ethyl and dimethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethyl-2,2-dimethylpentane can be synthesized through the bromination of 3-ethyl-2,2-dimethylpentane. This reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethyl-2,2-dimethylpentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile.

    Elimination (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.

    Elimination: Reagents such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under basic conditions to promote the elimination reaction.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 3-ethyl-2,2-dimethylpentanol.

    Elimination: The major product is typically an alkene, such as 3-ethyl-2,2-dimethylpentene.

Scientific Research Applications

1-Bromo-3-ethyl-2,2-dimethylpentane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethyl-2,2-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2-dimethylpropane
  • 1-Bromo-3-methylbutane
  • 1-Bromo-2-methylbutane

Uniqueness

1-Bromo-3-ethyl-2,2-dimethylpentane is unique due to its specific structure, which includes both ethyl and dimethyl groups. This structural arrangement influences its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

1-bromo-3-ethyl-2,2-dimethylpentane

InChI

InChI=1S/C9H19Br/c1-5-8(6-2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

OKHKNFXNVVYZKO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)(C)CBr

Origin of Product

United States

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